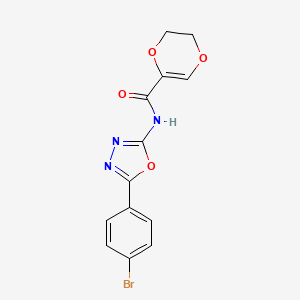

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group and linked to a 5,6-dihydro-1,4-dioxine carboxamide moiety. This structure combines electron-withdrawing (bromine) and electron-donating (dioxane) components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O4/c14-9-3-1-8(2-4-9)12-16-17-13(21-12)15-11(18)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFMPQOCJMWZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 359.18 g/mol. The compound features a 1,3,4-oxadiazole ring fused with a dioxin structure, which is known to influence its biological activity.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. In particular:

- Screening Results : Studies have shown that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have been tested against MCF7 (human breast adenocarcinoma) cells using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives displayed IC50 values in the low micromolar range (1–7 μM), suggesting potent anticancer activity compared to standard drugs like Doxorubicin .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well documented:

- In Vitro Studies : Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of electron-withdrawing groups (e.g., bromine) at specific positions on the aromatic ring has been correlated with enhanced antimicrobial activity .

Antioxidant Potential

Antioxidant activity is another important aspect of the biological profile of this compound:

- Mechanism of Action : The antioxidant activity is often attributed to the ability of oxadiazole derivatives to scavenge free radicals and inhibit lipid peroxidation. Studies suggest that these compounds can significantly reduce oxidative stress markers in cellular models .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of these compounds:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., Br) | Increase antimicrobial potency against bacteria and fungi |

| Electron-donating groups (e.g., -OH) | Enhance anticancer and antioxidant activities |

| Positioning on aromatic ring | Critical for determining binding affinity and biological efficacy |

The SAR studies indicate that modifications to the substituents on the oxadiazole ring can significantly influence the overall biological profile of the compound.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

- Anticancer Efficacy : A study demonstrated that a related oxadiazole derivative exhibited an IC50 value of 1 μM against MCF7 cells, showcasing its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Screening : Another investigation revealed that specific derivatives showed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-oxadiazole derivatives functionalized with aryl groups and carboxamide linkages. Below is a detailed comparison with structurally related analogs from the literature:

Structural and Molecular Comparisons

Key Observations :

- Molecular Weight: The bromophenyl derivative has a higher molecular weight (~406.20) than analogs with phenoxymethyl (303.27) or isopropylbenzyl (329.35) groups, likely due to bromine’s atomic mass .

Limitations in Available Data

- Physical Properties : Critical parameters like melting points, solubility, and stability are missing for all listed compounds, limiting direct comparisons.

- Bromine-Specific Studies: No evidence explicitly addresses the bromophenyl derivative’s behavior, necessitating extrapolation from halogenated analogs in broader literature.

Q & A

Q. What are the established methods for synthesizing N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of 4-bromobenzoyl hydrazide with dihydrodioxine-carboxylic acid derivatives under reflux conditions. Optimization can be achieved via Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. Computational reaction path searches, such as those using quantum chemical calculations (e.g., DFT), can predict intermediate stability and transition states, reducing experimental iterations .

- Example Table: DoE Parameters for Synthesis Optimization

| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80–120 | 110 | +25% |

| Catalyst Loading | 0.5–2.0 mol% | 1.5 mol% | +18% |

| Solvent | DMF, THF, Toluene | DMF | +30% |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) confirms proton environments and connectivity, while X-ray crystallography resolves absolute stereochemistry and bond angles. High-resolution mass spectrometry (HRMS) validates molecular weight. For example, in related oxadiazole derivatives, coupling constants in ¹H NMR (e.g., J = 8–10 Hz for aryl protons) and carbonyl carbon shifts (~165–170 ppm in ¹³C NMR) are critical markers .

Advanced Research Questions

Q. How can computational quantum chemical methods predict the reactivity and stability of this compound in various solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects using implicit solvent models (e.g., PCM). Fukui indices identify electrophilic/nucleophilic sites, while molecular dynamics simulations track conformational stability in polar vs. nonpolar solvents. For instance, simulations may reveal reduced stability in aqueous media due to hydrogen bonding with the oxadiazole ring .

Q. What reactor design considerations are critical for scaling up the synthesis while maintaining reaction specificity?

- Methodological Answer : Continuous-flow reactors with membrane separation modules (e.g., ceramic membranes) enhance heat/mass transfer and reduce byproducts. Residence time distribution (RTD) studies ensure uniform mixing, while computational fluid dynamics (CFD) models optimize geometry. For example, microreactors with controlled laminar flow reduce hot spots in exothermic cyclocondensation steps .

Q. How should researchers approach contradictory data regarding the compound’s bioactivity in different experimental models?

- Methodological Answer : Apply comparative analysis frameworks to isolate variables (e.g., cell line vs. in vivo metabolism). Dose-response curves and Hill coefficients quantify potency discrepancies. Bayesian statistics can reconcile outliers by weighting data quality (e.g., assay precision). For example, contradictions in IC₅₀ values may arise from differential membrane permeability in cancer cell lines, requiring transporter inhibition studies .

Q. What methodologies are recommended for assessing the environmental impact and biodegradation pathways of this compound?

- Methodological Answer : Use OECD 301F biodegradation tests to measure mineralization rates in activated sludge. Advanced oxidation processes (AOPs) with TiO₂ photocatalysts degrade aromatic intermediates, monitored via LC-MS/MS. Quantitative Structure-Activity Relationship (QSAR) models predict ecotoxicity, while life cycle assessment (LCA) evaluates synthesis waste streams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.